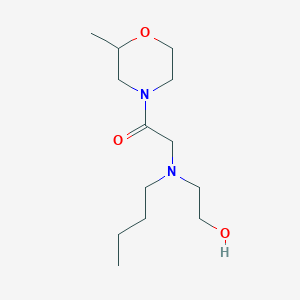
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butyl group, a hydroxyethyl group, and a methylmorpholino group, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butyl(2-hydroxyethyl)amino Intermediate: This step involves the reaction of butylamine with ethylene oxide under controlled conditions to form the butyl(2-hydroxyethyl)amino intermediate.
Introduction of the Methylmorpholino Group: The intermediate is then reacted with 2-methylmorpholine in the presence of a suitable catalyst to introduce the methylmorpholino group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Butylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Hydroxyethylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Butyl(2-hydroxyethyl)amino)-1-(morpholino)ethan-1-one
Uniqueness
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is unique due to the presence of both the butyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
特性
分子式 |
C13H26N2O3 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
2-[butyl(2-hydroxyethyl)amino]-1-(2-methylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C13H26N2O3/c1-3-4-5-14(6-8-16)11-13(17)15-7-9-18-12(2)10-15/h12,16H,3-11H2,1-2H3 |
InChIキー |
GYGXMHHFXFOFCH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCO)CC(=O)N1CCOC(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
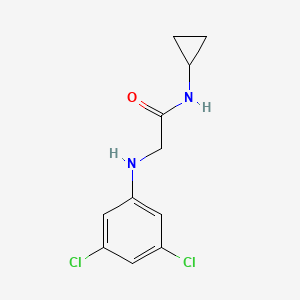
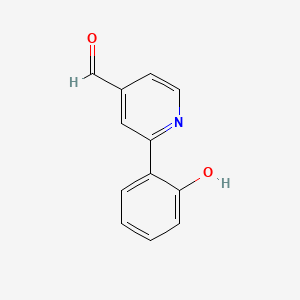
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

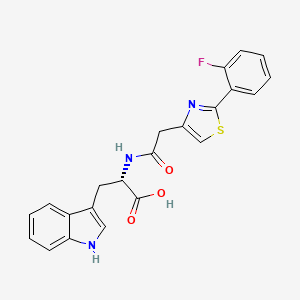
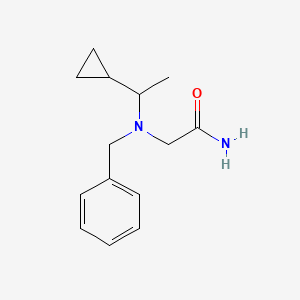


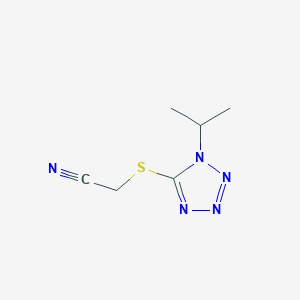

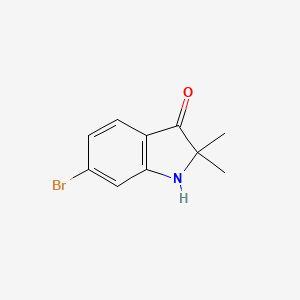
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
